molecular formula C9H11N3O3S B1454191 2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1240527-48-3

2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1454191
CAS RN: 1240527-48-3
M. Wt: 241.27 g/mol
InChI Key: GTEHCDMYEPGQQL-UHFFFAOYSA-N
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Description

“2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 1240527-48-3 . It has a molecular weight of 241.27 and its IUPAC name is [2-(2-oxotetrahydro-1(2H)-pyrimidinyl)-1,3-thiazol-4-yl]acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O3S/c13-7(14)4-6-5-16-9(11-6)12-3-1-2-10-8(12)15/h5H,1-4H2,(H,10,15)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Antioxidant Activity

The thiazole derivative 2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radical damage, which can lead to chronic diseases .

Anti-inflammatory Activity

This compound has also been researched for its anti-inflammatory effects. Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various conditions, including arthritis and other inflammatory diseases .

Antimicrobial and Antifungal Applications

Thiazole derivatives, including this compound, have shown promise as antimicrobial and antifungal agents. Their ability to inhibit the growth of harmful bacteria and fungi makes them valuable in developing new medications for infections .

Antitumor and Cytotoxic Activity

Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities. They have been tested against various human tumor cell lines, showing potential as cancer therapeutic agents .

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may play a role in protecting nerve cells from damage, which is beneficial in treating neurodegenerative diseases .

Role in Metabolism and Energy Production

Thiazoles, including 2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid , are found in Vitamin B1 (thiamine), which is essential for metabolism and energy production in the body. Thiamine helps release energy from carbohydrates and supports the nervous system .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[2-(2-oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c13-7(14)4-6-5-16-9(11-6)12-3-1-2-10-8(12)15/h5H,1-4H2,(H,10,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEHCDMYEPGQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid

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